3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
The compound 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions. Key structural elements include:
Properties
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-16(2)15-34-22-12-10-20(11-13-22)25-29-27(36-31-25)24-18(4)33(32-30-24)14-23-19(5)35-26(28-23)21-8-6-17(3)7-9-21/h6-13,16H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNNXBSZAGJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure comprises multiple functional groups that contribute to its biological activity, including oxadiazole, triazole, and oxazole rings. These functionalities are often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range . The presence of the isobutoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Compounds similar to 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been evaluated for anticancer activity. For example, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is often linked to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl ring and the introduction of different substituents can significantly affect potency . For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased lipophilicity |
| Electron-withdrawing | Decreased activity |
This table illustrates how varying substituents on the phenyl group can modulate biological activity.
Case Study 1: Antimicrobial Evaluation
In a recent study assessing a series of oxadiazole derivatives, compounds structurally related to 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 0.50 µM against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer potential of oxadiazole derivatives against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in compounds similar to the target molecule can enhance their antibacterial efficacy.
Antioxidant Properties
Several studies have indicated that oxadiazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders . The incorporation of different substituents in the oxadiazole ring can tailor the antioxidant activity.
Anti-inflammatory Effects
Compounds containing oxadiazoles have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis Methodologies
The synthesis of 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions that include:
- Formation of Oxadiazole Ring : The initial step often involves the condensation of hydrazides with carboxylic acids or their derivatives to form the oxadiazole structure.
- Triazole Formation : Subsequent reactions may involve the use of azides and alkynes in a click chemistry approach to construct the triazole moiety.
- Functionalization : The introduction of isobutoxy and methyl groups can be achieved through nucleophilic substitution reactions or coupling reactions using appropriate reagents .
Case Study 1: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity against common pathogens. Compounds exhibiting structural similarities to the target molecule showed promising results comparable to established antibiotics .
Case Study 2: Antioxidant Evaluation
In vitro assays demonstrated that specific derivatives had higher radical scavenging activity than standard antioxidants such as ascorbic acid. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity invites comparisons with other triazole-, oxazole-, and oxadiazole-containing derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Isostructurality and Halogen Effects: Compounds 4 (Cl-substituted) and 5 (F-substituted) are isostructural but exhibit minor conformational adjustments to accommodate halogen size differences. Both crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit . The target compound’s 4-isobutoxyphenyl group introduces a bulkier alkoxy substituent compared to halogens, likely altering crystal packing and solubility .
Bioactivity Trends: Antimicrobial activity in Compound 4 is attributed to the triazole-thiazole scaffold and halogenated aryl groups, which may disrupt bacterial membrane proteins .
Synthetic Methodologies :
- Most analogues (e.g., Compounds 4 and 5) are synthesized via cyclocondensation or click chemistry, followed by crystallization in DMF. The target compound likely follows a similar route, given its triazole-oxadiazole framework .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes or through [3+2] cycloadditions. A proven method involves the reaction of nitrile oxides with amidines, as demonstrated in the synthesis of analogous oxadiazole derivatives. For the target compound, the oxadiazole core can be constructed using a substituted amidoxime intermediate.
Procedure :
- Amidoxime Preparation : React 4-isobutoxybenzoyl chloride with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime.
- Cyclization : Treat the amidoxime with 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carbonitrile in the presence of a base (e.g., K₂CO₃) and a catalytic amount of tetrabutylammonium bromide (TBAB) in DMF at 80°C.
Key Conditions :
Synthesis of the 1H-1,2,3-Triazole Moiety
The 1,2,3-triazole fragment is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the presence of a methyl group at the N1 position necessitates an alternative approach, as CuAAC typically produces 1,4-disubstituted triazoles.
Procedure :
- Azide Preparation : React 5-methyl-2-(p-tolyl)oxazol-4-ylmethanol with methanesulfonyl chloride in dichloromethane (DCM) to form the mesylate. Displace the mesylate group with sodium azide in DMF to yield the corresponding azide.
- Cyclization : React the azide with a pre-functionalized alkyne (e.g., 5-methyl-1H-1,2,3-triazole-4-carbonitrile) using a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) to achieve regioselective 1,5-disubstituted triazole formation.
Key Conditions :
Fragment Coupling and Final Assembly
The oxadiazole and triazole-oxazole subunits are coupled via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling.
Procedure :
- Halogenation : Introduce a halogen (e.g., bromine) at position 5 of the oxadiazole core using N-bromosuccinimide (NBS) in acetic acid.
- Cross-Coupling : Employ a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the brominated oxadiazole with the triazole-oxazole boronic ester in a mixture of dioxane and aqueous Na₂CO₃ at 90°C.
Key Conditions :
Optimization and Catalytic Innovations
Sustainable Catalysis with TMDP
The use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, as reported for triazolopyrimidine syntheses, offers a greener alternative for cyclization steps. TMDP facilitates high-yield reactions under mild conditions while enabling catalyst recovery.
Application Example :
- Reaction : Cyclization of intermediates in ethanol/water (1:1 v/v) with 10 mol% TMDP.
- Advantages :
Analytical Characterization
Critical spectroscopic data for the target compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₆O₃ | |
| Molecular Weight | 484.5 g/mol | |
| IR (ν, cm⁻¹) | 1619 (C=N), 824 (aromatic C-H) | |
| ¹H NMR (DMSO-d₆, δ) | 2.38 (s, CH₃), 7.30–8.10 (m, Ar-H) |
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hypervalent iodine reagents (e.g., PIFA) can induce cycloaddition of nitrile oxides to alkynes, as demonstrated in the synthesis of structurally analogous isoxazoles and oxadiazoles . Key steps include:
- Amidoxime preparation : Reacting nitriles with hydroxylamine.
- Cyclization : Using activated esters or coupling agents (e.g., EDCI) under microwave or reflux conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high-purity yields.
Q. How can spectroscopic methods (NMR, IR, HRMS) resolve ambiguities in the structural assignment of this compound?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm) and oxadiazole/triazole carbons (δ 150–165 ppm) confirm heterocyclic connectivity. Overlapping signals may require 2D experiments (COSY, HSQC) .
- IR : Stretching frequencies for C=N (1603–1620 cm⁻¹) and C-O (1064–1100 cm⁻¹) validate oxadiazole and ether linkages .
- HRMS : Precise mass matching (e.g., m/z 563.1991 for C₃₂H₂₉N₅O₃S) ensures molecular formula accuracy .
Q. What crystallographic techniques are recommended for confirming the solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) to minimize disorder.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and CCDC deposition.
Advanced Research Questions
Q. How can regioselectivity challenges in triazole-oxadiazole coupling be addressed during synthesis?
Regioselectivity in 1,2,3-triazole formation is controlled by:
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers.
- Steric effects : Bulky substituents (e.g., p-tolyl) direct cycloaddition to less hindered positions .
- Computational guidance : DFT calculations (e.g., Gaussian 09) predict thermodynamic stability of regioisomers .
Q. What methodologies resolve contradictions in reported biological activity data for similar oxadiazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:
- Standardized assays : Use CLSI guidelines for MIC determinations; include positive controls (e.g., ciprofloxacin).
- SAR analysis : Compare substituent effects (e.g., isobutoxy vs. ethoxy groups) across analogs .
- Mechanistic studies : Fluorescence quenching or SPR to assess target binding affinity .
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?
- DFT : Optimize geometry at B3LYP/6-311G(d,p) level; calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or CYP450). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiles.
Q. What strategies optimize synthetic yield while minimizing byproducts in multi-step reactions?
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., temperature, catalyst loading) .
- In situ monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways or degradation products?
- Synthesis : Incorporate labeled precursors (e.g., ¹³C-acetonitrile) during cyclization.
- LC-MS/MS : Trace labeled fragments in in vitro hepatocyte assays or soil degradation studies .
- NMR : Isotopic enrichment enhances signal resolution in complex matrices.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
